molecular formula C17H15N3O2 B278765 3-(4-oxoquinazolin-3(4H)-yl)-N-phenylpropanamide

3-(4-oxoquinazolin-3(4H)-yl)-N-phenylpropanamide

Numéro de catalogue B278765
Poids moléculaire: 293.32 g/mol
Clé InChI: RFZJCSFBXYTFLH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(4-oxoquinazolin-3(4H)-yl)-N-phenylpropanamide, also known as AG-1478, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a crucial role in cell proliferation, differentiation, and survival.

Mécanisme D'action

3-(4-oxoquinazolin-3(4H)-yl)-N-phenylpropanamide acts as a competitive inhibitor of the ATP-binding site of the EGFR tyrosine kinase, preventing the phosphorylation of downstream signaling molecules and ultimately inhibiting cell proliferation and survival. It has been shown to be highly selective for EGFR, with little or no activity against other tyrosine kinases.
Biochemical and Physiological Effects:
3-(4-oxoquinazolin-3(4H)-yl)-N-phenylpropanamide has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo, as well as to reduce the invasiveness and metastatic potential of cancer cells. It has also been shown to reduce inflammation and tissue damage in animal models of autoimmune diseases. However, 3-(4-oxoquinazolin-3(4H)-yl)-N-phenylpropanamide has been found to have limited solubility and stability, which can limit its effectiveness in certain experimental settings.

Avantages Et Limitations Des Expériences En Laboratoire

3-(4-oxoquinazolin-3(4H)-yl)-N-phenylpropanamide has several advantages for use in lab experiments, including its high selectivity for EGFR and its ability to inhibit the tyrosine kinase activity of EGFR. However, its limited solubility and stability can make it difficult to work with in certain experimental settings. Additionally, its potency and selectivity can make it difficult to compare with other inhibitors of EGFR.

Orientations Futures

There are several potential future directions for research on 3-(4-oxoquinazolin-3(4H)-yl)-N-phenylpropanamide. One area of interest is the development of more stable and soluble analogs of 3-(4-oxoquinazolin-3(4H)-yl)-N-phenylpropanamide that can be used in a wider range of experimental settings. Another area of interest is the investigation of the potential use of 3-(4-oxoquinazolin-3(4H)-yl)-N-phenylpropanamide in combination with other inhibitors of EGFR or other signaling pathways. Finally, the potential use of 3-(4-oxoquinazolin-3(4H)-yl)-N-phenylpropanamide in the treatment of other diseases, such as Alzheimer's disease, is an area of ongoing research.

Méthodes De Synthèse

The synthesis of 3-(4-oxoquinazolin-3(4H)-yl)-N-phenylpropanamide involves the reaction between 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid and 4-chloro-3-nitrobenzoyl chloride, followed by reduction of the nitro group to an amino group and subsequent coupling with N-phenylpropanamide. The final product is obtained after purification by column chromatography.

Applications De Recherche Scientifique

3-(4-oxoquinazolin-3(4H)-yl)-N-phenylpropanamide has been extensively studied for its potential therapeutic applications, particularly in cancer research. EGFR is overexpressed in many types of cancer, and its inhibition by 3-(4-oxoquinazolin-3(4H)-yl)-N-phenylpropanamide has been shown to suppress tumor growth and induce apoptosis in cancer cells. 3-(4-oxoquinazolin-3(4H)-yl)-N-phenylpropanamide has also been studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis, as well as in the prevention of restenosis after angioplasty.

Propriétés

Nom du produit

3-(4-oxoquinazolin-3(4H)-yl)-N-phenylpropanamide

Formule moléculaire

C17H15N3O2

Poids moléculaire

293.32 g/mol

Nom IUPAC

3-(4-oxoquinazolin-3-yl)-N-phenylpropanamide

InChI

InChI=1S/C17H15N3O2/c21-16(19-13-6-2-1-3-7-13)10-11-20-12-18-15-9-5-4-8-14(15)17(20)22/h1-9,12H,10-11H2,(H,19,21)

Clé InChI

RFZJCSFBXYTFLH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)CCN2C=NC3=CC=CC=C3C2=O

SMILES canonique

C1=CC=C(C=C1)NC(=O)CCN2C=NC3=CC=CC=C3C2=O

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.